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Compound of Interest

Compound Name: 5-lodo-6-methylpyrimidin-4-ol

Cat. No.: B189614

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted
physicochemical properties of the heterocyclic compound 5-lodo-6-methylpyrimidin-4-ol. This
document is intended to serve as a valuable resource for researchers in medicinal chemistry,
drug discovery, and chemical biology by consolidating essential data, outlining detailed
experimental protocols for property determination, and contextualizing the compound's
potential biological relevance based on its structural class.

Core Physicochemical Data

5-lodo-6-methylpyrimidin-4-ol, identified by the CAS Number 7752-74-1, is a substituted
pyrimidine derivative.[1] The pyrimidine scaffold is a well-established pharmacophore present
in numerous therapeutic agents. The introduction of an iodine atom and a methyl group to the
pyrimidin-4-ol core significantly influences its electronic and steric properties, which in turn
dictate its physical, chemical, and biological characteristics.

A summary of the key physicochemical properties is presented in Table 1. It is important to note
that while some data, such as the melting point, are experimentally determined, other values,
including the boiling point, density, and pKa, are currently based on computational predictions.

[2]
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Property Value Source
Molecular Formula C5H5IN20 [1]
Molecular Weight 236.01 g/mol [1]
CAS Number 7752-74-1 [1]
Melting Point 238-239 °C [2]
Boiling Point (Predicted) 2455+ 43.0 °C [2]
Density (Predicted) 2.19+£0.1 g/cm3 [2]
pKa (Predicted) 7.92 £0.50 [2]

Store at 2—8 °C under an inert
Storage Conditions atmosphere (e.g., Nitrogen or [2]

Argon).

Experimental Protocols for Physicochemical
Characterization

Accurate experimental determination of physicochemical properties is crucial for drug
development. The following sections detail standard methodologies that can be employed to
validate the predicted properties of 5-lodo-6-methylpyrimidin-4-ol.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically
signifies a high degree of purity.

Methodology: Capillary Method[3][4][5]

o Sample Preparation: The crystalline 5-lodo-6-methylpyrimidin-4-ol sample must be
thoroughly dried and finely powdered to ensure uniform heat distribution.[3]

e Capillary Loading: A small amount of the powdered sample is packed into a thin-walled
capillary tube, sealed at one end, to a height of 2-3 mm.[4]
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o Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which
contains a heating block and a calibrated thermometer or digital temperature sensor.

» Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per
minute) near the expected melting point.

o Data Recording: The temperature at which the first drop of liquid appears is recorded as the
onset of melting. The temperature at which the entire solid phase has transitioned to liquid is

recorded as the completion of melting. The recorded range constitutes the melting point of
the substance.
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Workflow for Melting Point Determination

Dry and powder the crystalline sample

'

Pack the sample into a capillary tube (2-3 mm height)

'

Place the capillary in the melting point apparatus

'

Heat at a slow, controlled rate (1-2 °C/min)

'

Observe the sample through the viewfinder

'

Record the temperature at the first sign of melting

'

Record the temperature when completely melted

'

The recorded range is the melting point

Click to download full resolution via product page

Caption: A generalized workflow for determining the melting point of a solid organic compound.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b189614?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Aqueous Solubility Determination

Solubility in aqueous media is a fundamental property that affects a drug's absorption and

distribution.

Methodology: Shake-Flask Method[6][7][8]

Preparation of Saturated Solution: An excess amount of 5-lodo-6-methylpyrimidin-4-ol is
added to a known volume of purified water (or a relevant buffer system) in a sealed flask.

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37
°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the
undissolved solid from the saturated solution.

Sample Analysis: A precisely measured aliquot of the clear supernatant is carefully removed
and diluted. The concentration of the dissolved compound is then determined using a
validated analytical technique, such as High-Performance Liquid Chromatography (HPLC)
with UV detection.

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a

compound at different physiological pH values, which influences its solubility, permeability, and

target binding.

Methodology: Potentiometric Titration[9][10][11][12][13]

Sample Preparation: A precise amount of 5-lodo-6-methylpyrimidin-4-ol is dissolved in a
suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a
known concentration.

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated
pH electrode and a magnetic stirrer. The system is purged with an inert gas (e.g., nitrogen) to
exclude atmospheric carbon dioxide.
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« Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCI) or a
strong base (e.g., NaOH), added in small, precise increments using a burette.

» Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once
the reading has stabilized.

o Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is
determined from the inflection point of the curve, which corresponds to the pH at which the
compound is 50% ionized. This can be accurately calculated from the first or second
derivative of the titration curve.

LogP Determination

The logarithm of the partition coefficient (LogP) between n-octanol and water is a key measure
of a compound's lipophilicity, which is critical for predicting its absorption, distribution,
metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method[14][15][16][17][18]

e Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each
other by vigorous mixing followed by separation of the two phases.

e Partitioning: A known amount of 5-lodo-6-methylpyrimidin-4-ol is dissolved in one of the
phases (typically the one in which it is more soluble). This solution is then mixed with a
known volume of the other phase in a separatory funnel.

o Equilibration: The mixture is shaken for a set period to allow for the partitioning of the
compound between the two immiscible layers until equilibrium is reached.

e Phase Separation: The two phases are allowed to separate completely.

» Concentration Measurement: The concentration of the compound in each phase is
determined using a suitable analytical method, such as HPLC-UV or LC-MS.

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the
compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the
base-10 logarithm of this value.
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Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 5-lodo-6-methylpyrimidin-4-ol in the
public domain, the pyrimidine scaffold is a privileged structure in medicinal chemistry, known to
be a core component of many kinase inhibitors.[19][20][21][22] In particular, substituted
pyrimidines have been extensively explored as inhibitors of Cyclin-Dependent Kinases (CDKSs)
and Dihydrofolate Reductase (DHFR).[23][24][25][26][27][28]

Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key enzyme that, in complex with Cyclin E or Cyclin A, regulates the transition from
the G1 to the S phase of the cell cycle and S-phase progression.[29][30] Aberrant CDK2
activity is implicated in the uncontrolled proliferation of cancer cells, making it an attractive
target for anticancer drug development.[23][31] Given that numerous pyrimidine derivatives
have been developed as CDK inhibitors, it is plausible that 5-lodo-6-methylpyrimidin-4-ol
could exhibit inhibitory activity against CDK2.

The binding of a small molecule inhibitor to the ATP-binding pocket of CDK2 would prevent the
phosphorylation of its key substrates, such as the Retinoblastoma protein (Rb). This inhibition
would lead to cell cycle arrest at the G1/S checkpoint, thereby halting cell proliferation.

Caption: A diagram illustrating the role of CDK2 in the G1/S cell cycle transition and the
hypothetical inhibitory action of 5-lodo-6-methylpyrimidin-4-ol.

Conclusion

5-lodo-6-methylpyrimidin-4-ol is a compound with defined structural features and
physicochemical properties that suggest its potential for further investigation in drug discovery.
This guide has provided a consolidated source of its known and predicted properties, along
with standardized experimental protocols for their validation. While its biological activity
remains to be experimentally determined, its structural similarity to known kinase inhibitors,
particularly those targeting CDKSs, suggests a promising avenue for future research into its
antiproliferative effects. The methodologies and conceptual framework presented herein are
intended to facilitate and guide such investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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